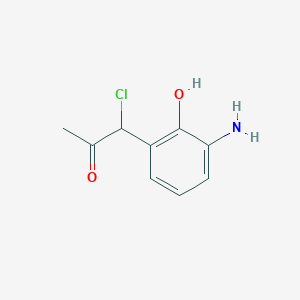

1-(3-Amino-2-hydroxyphenyl)-1-chloropropan-2-one

Description

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C9H10ClNO2/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,11H2,1H3 |

InChI Key |

XQPRVJNVGXPTRW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)N)O)Cl |

Origin of Product |

United States |

Biological Activity

1-(3-Amino-2-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom, this compound exhibits unique interactions with biological macromolecules, making it a candidate for therapeutic applications.

- Molecular Formula : C10H12ClN1O2

- Molecular Weight : 199.63 g/mol

- Structure : The compound's structure allows for hydrogen bonding and halogen bonding, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate binding to enzymes and receptors.

- Halogen Bonding : The chlorine atom enhances affinity for certain biological targets, potentially modulating enzyme activity and influencing receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

Anticancer Properties

The compound has also been studied for its anticancer potential. It appears to inhibit tumor cell proliferation by inducing apoptosis (programmed cell death) and blocking cell cycle progression. This is achieved through the modulation of signaling pathways associated with cancer cell survival.

Case Studies

Several studies have focused on the biological activities of this compound:

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

- Anticancer Activity Assessment

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions starting from 3-amino-2-hydroxybenzoic acid. Key steps include chlorination and reaction with propanone derivatives under controlled conditions to optimize yield and purity. The compound's applications extend beyond medicinal chemistry; it serves as an intermediate in the synthesis of complex organic molecules and specialty chemicals.

Comparative Analysis

To better understand its biological activity, a comparative analysis with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Key Structural Features |

|---|---|---|---|

| This compound | High (MIC = 32 µg/mL) | Significant (>50% viability reduction at 50 µM) | Amino group, hydroxyl group, chlorine atom |

| 1-(3-Bromomethyl-2-hydroxyphenyl)-1-chloropropan-2-one | Moderate | Moderate | Bromine atom instead of amino group |

| 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole) | Low | High (IC50 = 20 µM) | Different functional groups affecting reactivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

(a) 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one (Compound 2a)

- Structure: Features a benzooxazole moiety linked via a hydrazone bridge to the chloropropanone core.

- Synthesis: Prepared from diazotized aromatic amines and 2-chloro-2,4-pentanedione in ethanolic sodium acetate .

- Key Differences: Replaces the 3-amino-2-hydroxyphenyl group with a benzooxazole-hydrazone system, reducing hydrogen-bonding capacity but enhancing aromatic π-stacking interactions.

(b) 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride

- Structure: Contains a 3-chlorophenyl group and an amino substituent on the propanone backbone but lacks the hydroxyl group .

- Physicochemical Properties : The hydrochloride salt form increases water solubility compared to the free base. The absence of a hydroxyl group reduces polarity and hydrogen-bonding sites.

(c) 1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one

- Structure : Substituted with two trifluoromethylthio (–SCF₃) groups at the 3- and 5-positions of the phenyl ring .

- The bulky substituents also impose steric hindrance, limiting accessibility to the carbonyl group.

- Applications: No biological data are provided, but such fluorinated derivatives are often explored in agrochemical or materials science applications.

Functional Group Variations

(a) 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

- Structure : Combines a 3-chlorophenyl group with a bicyclic amine substituent .

- Key Differences: The hydroxyl group is located on the propanol chain rather than the phenyl ring, altering hydrogen-bonding patterns. The bicyclic amine introduces rigidity and lipophilicity.

- Synthesis : Achieved via coupling of 3-chlorophenylisothiocyanate with a bicyclic amine derivative in DMF (60% yield) .

(b) 1-(4-Chlorophenyl)-3-p-tolylurea (DMTU1)

- Structure : Urea derivative with 4-chlorophenyl and p-tolyl groups .

- Key Differences: Replaces the chloropropanone core with a urea moiety, enabling stronger hydrogen-bond donor/acceptor properties.

- Applications : Investigated for quorum-sensing inhibition, highlighting the role of substituents in modulating biological activity .

Research Findings and Implications

- Antitumor Activity: Compounds like 1-(2-(benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one demonstrate that chloropropanone derivatives can serve as precursors for cytotoxic agents. The target compound’s hydroxyl and amino groups may enhance target specificity via hydrogen bonding .

- Synthetic Challenges : Introducing –NH₂ and –OH groups on the phenyl ring requires careful protection/deprotection strategies to avoid side reactions, unlike simpler chlorophenyl derivatives .

- Hydrogen Bonding : The target compound’s –OH and –NH₂ groups enable diverse supramolecular interactions, as described in graph-set analysis for crystalline materials .

Q & A

What are the common synthetic approaches for 1-(3-Amino-2-hydroxyphenyl)-1-chloropropan-2-one?

Level: Basic

Answer:

The synthesis typically involves multi-step routes:

Chlorination : Introduction of the chlorine atom via electrophilic substitution or halogenation under controlled conditions (e.g., using thionyl chloride or Cl₂ gas).

Amination : Selective introduction of the amino group via reduction of nitro precursors or direct nucleophilic substitution.

Purification : Column chromatography or recrystallization to isolate the product, ensuring ≥95% purity.

Key parameters include temperature control (0–25°C for amination) and solvent selection (e.g., dichloromethane for chlorination). Optimization minimizes by-products like dihalogenated derivatives .

How do the functional groups in this compound influence its reaction mechanisms?

Level: Advanced

Answer:

- Chloropropanone : The electron-withdrawing chlorine enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., by amines or thiols).

- Amino and Hydroxyl Groups : Participate in hydrogen bonding, stabilizing intermediates or transition states. The amino group can act as a directing group in electrophilic substitutions.

- Competing Pathways : Steric hindrance from the hydroxyl group may slow reactions at the ortho position. Advanced studies should use kinetic isotope effects or DFT calculations to resolve competing pathways .

What analytical techniques are critical for characterizing this compound?

Level: Basic

Answer:

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm).

- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H/O-H stretch).

- Mass Spectrometry : Molecular ion peak at m/z ~199 (exact mass varies by isotopic Cl).

For purity assessment, HPLC with UV detection (λ = 254 nm) is standard .

How does this compound interact with biological targets?

Level: Advanced

Answer:

- Covalent Binding : The chloropropanone moiety may form irreversible bonds with cysteine residues in enzymes (e.g., proteases).

- Hydrogen Bonding : The amino and hydroxyl groups interact with polar residues (e.g., Asp/Glu in active sites), modulating binding affinity.

- In Silico Docking : Molecular dynamics simulations predict binding modes, validated by mutagenesis studies. Competitive assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) .

How should researchers resolve contradictions in reported biological activity data?

Level: Advanced

Answer:

- Purity Verification : Re-analyze compounds via HPLC-MS to rule out impurities (e.g., diastereomers or degradation products).

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).

- Structural Analog Comparison : Test derivatives (e.g., replacing Cl with Br) to isolate substituent effects. Cross-reference with analogs in ’s comparison table .

What challenges arise in crystallographic studies of this compound?

Level: Advanced

Answer:

- Disorder : The hydroxyl and amino groups may create rotational disorder, complicating refinement. Use SHELXL’s PART instruction to model disorder.

- Twinning : Pseudo-merohedral twinning requires careful data integration (HKL-2000) and refinement in SHELXL with TWIN commands.

- Hydrogen Bond Networks : Graph-set analysis (R₂²(8) motifs) identifies stabilizing interactions, as per Etter’s rules .

What computational methods predict its reactivity in novel reactions?

Level: Advanced

Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states (e.g., nucleophilic substitution at the carbonyl).

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., carbonyl carbon) for reaction site prediction.

- Machine Learning : Train models on datasets of similar chloropropanones to predict regioselectivity .

How can researchers ensure stability during storage and handling?

Level: Basic

Answer:

- Storage : Under inert gas (Ar/N₂) at –20°C, shielded from light to prevent photooxidation.

- Solvent Choice : Avoid protic solvents (e.g., MeOH) that may nucleophilically displace chlorine. Use anhydrous DMSO or DMF for stock solutions.

- Stability Monitoring : Periodic NMR/HPLC checks for degradation (e.g., hydrolysis to carboxylic acid) .

What strategies optimize structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

- Substituent Scanning : Synthesize derivatives with F, Br, or CF₃ groups at the 3-amino-2-hydroxyphenyl position (see for trifluoromethyl analogs).

- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models.

- Crystallographic SAR : Correlate X-ray structures of target-bound complexes with IC₅₀ values to identify critical interactions .

How is toxicity evaluated for this compound in preclinical studies?

Level: Advanced

Answer:

- In Vitro Assays : Ames test (mutagenicity), hERG binding (cardiotoxicity), and hepatocyte viability (LDH leakage).

- In Silico Tools : Use Derek Nexus or ProTox-II to predict organ-specific toxicity.

- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., epoxides) formed via cytochrome P450 metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.